molecular formula C8H11NO2 B1253991 3-(2-Aminoethyl)benzene-1,2-diol CAS No. 579-59-9

3-(2-Aminoethyl)benzene-1,2-diol

Cat. No.: B1253991
CAS No.: 579-59-9
M. Wt: 153.18 g/mol
InChI Key: SYHVBRQKMHIAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)benzene-1,2-diol, also known as dopamine, is a catecholamine neurotransmitter that plays several important roles in the brain and body. It is involved in regulating movement, emotion, cognition, and the reward system. Dopamine is synthesized in the brain and kidneys and is also found in plants and most animals .

Scientific Research Applications

Dopamine has a wide range of scientific research applications:

Mechanism of Action

Dopamine plays several important roles in the brain and body. It functions as a neurotransmitter—a chemical released by neurons (nerve cells) to send signals to other nerve cells . The brain includes several distinct dopamine pathways, one of which plays a major role in the motivational component of reward-motivated behavior .

Safety and Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use .

Future Directions

Dopamine plays a crucial role in several aspects of health and well-being, including movement, reward, addiction, stress, and memory. As such, it continues to be a major focus of research across various fields of study . Future research directions may include further exploration of its role in disease states, potential therapeutic uses, and its interaction with other neurotransmitters and pathways in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dopamine is synthesized from the amino acid tyrosine through a two-step process:

Industrial Production Methods

Industrial production of dopamine typically involves the extraction and purification of L-DOPA from natural sources, followed by its enzymatic conversion to dopamine. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Dopamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dopamine is unique in its role as a neurotransmitter that regulates movement, emotion, and the reward system. Unlike norepinephrine and epinephrine, which are primarily involved in the body’s stress response, dopamine has a more diverse range of functions in the brain and body .

Properties

IUPAC Name

3-(2-aminoethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,10-11H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHVBRQKMHIAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70903130
Record name NoName_3727
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Aminoethyl)benzene-1,2-diol
Reactant of Route 2
3-(2-Aminoethyl)benzene-1,2-diol
Reactant of Route 3
3-(2-Aminoethyl)benzene-1,2-diol
Reactant of Route 4
Reactant of Route 4
3-(2-Aminoethyl)benzene-1,2-diol
Reactant of Route 5
Reactant of Route 5
3-(2-Aminoethyl)benzene-1,2-diol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(2-Aminoethyl)benzene-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.